molecular formula C18H31NaO2 B8135551 sodium;(9Z,11E)-octadeca-9,11-dienoate

sodium;(9Z,11E)-octadeca-9,11-dienoate

Cat. No.: B8135551
M. Wt: 302.4 g/mol
InChI Key: AHGUYUKYUXMSJU-QSZGMOAKSA-M
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Description

Chemical Identity and Structural Characterization of Sodium (9Z,11E)-Octadeca-9,11-dienoate

Molecular Structure and Isomeric Configuration Analysis

The molecular formula of sodium (9Z,11E)-octadeca-9,11-dienoate is C₁₈H₃₁NaO₂ , with a calculated molecular weight of 302.4 g/mol . The structure features an 18-carbon chain with conjugated double bonds at positions 9 and 11, adopting Z (cis) and E (trans) configurations, respectively. This arrangement creates a rigid, planar segment within the hydrocarbon chain, influencing packing efficiency in crystalline states and solubility in aqueous media.

The SMILES notation CCCCCC/C=C/C=C\CCCCCCCC(=O)[O-].[Na+] explicitly defines the stereochemistry, highlighting the alternating single and double bonds starting at carbon 9. Nuclear magnetic resonance (NMR) studies of similar CLA derivatives confirm that the 9Z,11E configuration induces distinct electronic environments for adjacent protons, resulting in characteristic splitting patterns in ¹H-NMR spectra.

Cis-Trans Isomerism in Conjugated Linoleic Acid Derivatives

Conjugated linoleic acid isomers exhibit divergent biological and physical behaviors depending on double-bond positioning and geometry. The 9Z,11E configuration distinguishes this sodium salt from other CLA isomers, such as the 10E,12Z variant, which demonstrates altered metabolic pathways and enzyme binding affinities. Unlike non-conjugated dienes, the conjugation in sodium (9Z,11E)-octadeca-9,11-dienoate reduces the energy required for π-π* electronic transitions, as evidenced by ultraviolet (UV) absorption maxima near 232 nm—a hallmark of conjugated systems.

The table below summarizes key structural descriptors:

Property Value Source
IUPAC Name sodium (9Z,11E)-octadeca-9,11-dienoate
Molecular Formula C₁₈H₃₁NaO₂
SMILES CCCCCC/C=C/C=C\CCCCCCCC(=O)[O-].[Na+]
InChI Key AHGUYUKYUXMSJU-QSZGMOAKSA-M
X-ray Crystallographic Studies of Sodium Salts

While X-ray crystallographic data specific to sodium (9Z,11E)-octadeca-9,11-dienoate remain limited, analogous sodium carboxylates provide insight into its solid-state behavior. Sodium salts of unsaturated fatty acids typically form lamellar crystalline structures, with the sodium ion coordinated by carboxylate oxygens and water molecules in a distorted octahedral geometry. The 9Z,11E configuration likely introduces kinks in the alkyl chain, reducing lateral packing density compared to saturated counterparts. This structural feature may explain the compound’s lower melting point relative to straight-chain sodium stearate.

Comparative Analysis with Potassium Counterpart Structures

Potassium salts of conjugated linoleic acids, such as potassium (9Z,11E)-octadeca-9,11-dienoate, exhibit distinct crystallographic profiles due to the larger ionic radius of K⁺ (1.38 Å) versus Na⁺ (0.95 Å). The increased ion size in potassium derivatives often leads to expanded unit cell parameters and altered coordination geometries. For example, potassium carboxylates frequently adopt a hexagonal close-packed arrangement, whereas sodium analogs favor monoclinic or orthorhombic systems. These differences influence solubility, with potassium salts generally displaying higher aqueous solubility—a property critical for biological uptake and industrial applications.

Properties

IUPAC Name

sodium;(9Z,11E)-octadeca-9,11-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h7-10H,2-6,11-17H2,1H3,(H,19,20);/q;+1/p-1/b8-7+,10-9-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGUYUKYUXMSJU-QSZGMOAKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC=CCCCCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/C=C\CCCCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps and Reaction Conditions

  • Synthesis of (Z)-1-bromohept-1-ene :
    Hept-1-yne undergoes hydroboration with catecholborane to form a (Z)-alkenylboronic ester. Trans-addition of bromine and subsequent elimination yields (Z)-1-bromohept-1-ene in 72% purity after kugelrohr distillation.

  • Coupling with Undec-10-yne-1-ol Derivative :
    The bromoalkene reacts with 1-(2’-tetrahydropyranyloxy)-undec-10-yne under palladium/copper catalysis (PdCl₂[PhCN]₂/CuI) in piperidine, forming (Z)-1-(2’-tetrahydropyranyloxy)-octadeca-10-yn-12-ene.

  • Stereoselective Hydrogenation :
    The triple bond is reduced using dicyclohexylborane, which induces syn-addition to yield the (Z,Z)-diene. Subsequent deprotection with p-toluenesulfonic acid in methanol affords (Z,Z)-octadeca-10,12-dienol, which is oxidized to the acid using Jones reagent (CrO₃/H₂SO₄).

Adaptation for 9Z,11E Isomer :
Modifying the starting alkene geometry (e.g., using (E)-configured intermediates) and optimizing hydrogenation conditions (e.g., Lindlar catalyst for cis-addition) can shift the double bond positions to achieve the 9Z,11E configuration.

Table 1: Reaction Conditions and Yields for Chemical Synthesis

StepReagents/CatalystsTemperatureYieldPurity
Bromoalkene SynthesisCatecholborane, Br₂-20°C to RT72%>95%
CouplingPdCl₂[PhCN]₂, CuIRT85%90%
HydrogenationDicyclohexylborane0°C to 50°C65%88%
OxidationJones reagent (CrO₃/H₂SO₄)0°C50%>95%

Alkali-Mediated Isomerization of Methyl Ricinoleate

Methyl ricinoleate, a hydroxy fatty acid methyl ester, serves as a cost-effective precursor for (9Z,11E)-octadeca-9,11-dienoate. Alkali isomerization induces dehydration to form the conjugated diene system.

Procedure:

  • Isomerization :
    Methyl ricinoleate is treated with NaOH in acetone at low temperatures (-20°C), promoting β-elimination of the hydroxyl group to generate methyl (9Z,11E)-octadeca-9,11-dienoate.

  • Saponification :
    The methyl ester is hydrolyzed with aqueous NaOH (1:1 ethanol/water, 70°C, 2 h), followed by acidification and extraction. Neutralization with sodium bicarbonate yields the sodium salt.

Table 2: Isomerization and Saponification Parameters

ParameterConditionsYieldPurity
IsomerizationNaOH, acetone, -20°C83%83%
SaponificationNaOH, ethanol/water, 70°C95%>98%

Enzymatic Synthesis Using Lipase Catalysis

Lipase-mediated esterification and hydrolysis offer stereoselective routes to the 9Z,11E isomer. For instance, Candida antarctica lipase B (CAL-B) catalyzes the regioselective esterification of (9Z,11E)-octadeca-9,11-dienoic acid with methanol, achieving 90% purity. Subsequent saponification with NaOH yields the sodium salt.

Advantages :

  • Avoids harsh reagents (e.g., bromine, CrO₃).

  • Enables kinetic resolution of isomers via enzymatic specificity.

Purification and Characterization

Purification Techniques:

  • Column Chromatography : Silica gel with petroleum ether:ethyl acetate (2:3) removes non-polar impurities.

  • Crystallization : Low-temperature acetone crystallization enhances diene geometry purity.

Characterization Data:

  • NMR : δ 5.40–5.48 ppm (m, 2H, 9-H and 11-H), δ 2.24–2.35 ppm (m, 4H, allylic CH₂).

  • MS : m/z 297.2 [M−Na]⁻ (HR-ESI-MS).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

  • Catalyst Recycling : Pd/Cu catalysts are recovered via filtration and reused, reducing costs by 30%.

  • Waste Management : Bromine residues are neutralized with NaHSO₃ before disposal .

Chemical Reactions Analysis

sodium;(9Z,11E)-octadeca-9,11-dienoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.

Scientific Research Applications

sodium;(9Z,11E)-octadeca-9,11-dienoate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, this compound has potential therapeutic applications, including drug development and disease treatment. In industry, it is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of sodium;(9Z,11E)-octadeca-9,11-dienoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition or activation of enzymes, modulation of signaling pathways, and alteration of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Linoleic Acid [(9Z,12Z)-Octadeca-9,12-Dienoic Acid]

  • Structure: Non-conjugated diene system (9Z,12Z).
  • Role : A primary substrate for LOX, leading to hydroperoxide derivatives like 13-HPODE .
  • Natural Sources : Abundant in vegetable oils (e.g., soybean, sunflower) .
  • Biological Activity: Essential fatty acid with roles in inflammation and cell membrane integrity.

Sodium (9E,11E)-Octadeca-9,11-Dienoate

  • Structure : Conjugated diene system (9E,11E).
  • Occurrence : Identified in seed extracts (e.g., Liparis nervosa essential oil) as methyl esters .
  • Contrastingly, the (9Z,11E) isomer is enzymatically active in LOX pathways .

Methyl (9E,11E)-Octadeca-9,11-Dienoate

  • Structure: Methyl ester of (9E,11E)-octadeca-9,11-dienoic acid.
  • Natural Sources : Major component in Liparis nervosa essential oil (31.69% abundance) .
  • Biological Activity : Associated with acetylcholinesterase (AChE) inhibition and insecticidal properties, though direct evidence for the (9E,11E) isomer is lacking .

(9Z,11E)-(13S)-13-Hydroperoxyoctadeca-9,11-Dienoate (13-HPODE)

  • Structure : Conjugated diene with a 13(S)-hydroperoxy group.
  • Role: Direct enzymatic product of LOX activity on linoleic acid. The sodium salt form may arise during assay conditions .
  • Biological Activity : A key mediator in inflammatory pathways and oxidative stress responses .

Punicic Acid [(9Z,11E,13Z)-Octadeca-9,11,13-Trienoic Acid]

  • Structure : Conjugated triene system.
  • Natural Sources : Predominant in pomegranate seed oil (73.19% abundance) .
  • Biological Activity: Exhibits anti-inflammatory and antioxidant properties, surpassing the dienoates in structural complexity and bioactivity .

Comparative Data Table

Compound Name Structure Key Features Biological Role Sources/References
Sodium (9Z,11E)-octadeca-9,11-dienoate Conjugated diene (9Z,11E), Na⁺ salt LOX assay product, detected at 234 nm LOX inhibition marker
Linoleic acid Non-conjugated diene (9Z,12Z) LOX substrate, essential fatty acid Inflammation, membrane integrity
Methyl (9E,11E)-octadeca-9,11-dienoate Conjugated diene (9E,11E), methyl ester Major component in L. nervosa oil, chemotype for fatty acid esters Potential AChE inhibition
13-HPODE Conjugated diene + 13(S)-OOH LOX-derived hydroperoxide Oxidative stress mediator
Punicic acid Conjugated triene (9Z,11E,13Z) High abundance in pomegranate oil Anti-inflammatory, antioxidant

Key Research Findings

  • LOX Inhibition: Sodium (9Z,11E)-octadeca-9,11-dienoate formation is central to evaluating LOX inhibitors, with assays showing >50% inhibition by plant extracts like Geranium wallichianum .
  • Structural Impact : The (9Z,11E) configuration is critical for enzymatic recognition, unlike the (9E,11E) isomer, which lacks documented LOX-related activity .
  • Therapeutic Potential: Punicic acid’s triene structure demonstrates superior bioactivity compared to dienoates, highlighting the importance of conjugation extent .

Q & A

Q. Why do hydroperoxide derivatives show variable stability across studies?

  • Environmental Factors : pH, temperature, and solvent polarity significantly affect hydroperoxide stability. For reproducible results, standardize assay buffers (e.g., 0.05 M sodium phosphate, pH 7.5) .

Safety and Compliance

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear gloves, lab coats, and eye protection. Use fume hoods for ethanolic solutions .
  • First Aid : Flush eyes with water for 15 minutes upon contact; seek medical attention for persistent irritation .

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